![molecular formula C19H14F3NO3 B1444657 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one CAS No. 1312117-85-3](/img/structure/B1444657.png)
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C19H14F3NO3/c1-11(24)13-6-8-16(18-14(13)7-9-17(25)23-18)26-10-12-4-2-3-5-15(12)19(20,21)22/h2-9H,10H2,1H3,(H,23,25) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 361.32 . Its melting point is between 198 - 200 degrees Celsius . The compound’s linear formula is C19H14F3NO3 .Scientific Research Applications
Enzyme Inhibition and Anti-Inflammatory Effects
One significant application of this compound is in the inhibition of key enzymes involved in inflammation. A study highlighted the synthesis and evaluation of derivatives that inhibit the enzyme lyso-PAF acetyltransferase, crucial in the biosynthesis of platelet-activating factor (PAF) in inflammatory cells. These derivatives, including FUD-7 and FUD-8, showed strong inhibitory activity and significant anti-inflammatory effects in vivo, suggesting their potential as therapeutic agents for inflammation-related conditions (Yamazaki et al., 2013).
Fluorescence and Labeling Applications
Another research found that 6-methoxy-4-quinolone, a compound related to 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one, is a novel fluorophore exhibiting strong fluorescence in a wide pH range. This property makes it suitable for biomedical analysis, including use as a fluorescent labeling reagent. The compound displayed high stability against light and heat, making it a valuable tool in various biological and chemical studies (Hirano et al., 2004).
Tubulin Polymerization Inhibition
Compounds with structural similarities to 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one have been explored for their role in inhibiting tubulin polymerization. A study demonstrated that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound with a similar structure, inhibits tubulin polymerization, suggesting potential applications in cancer therapy due to its antiproliferative activity against human cancer cells (Minegishi et al., 2015).
Antiplasmodial Activity
Derivatives of compounds structurally related to 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one have been studied for their antiplasmodial activity. These derivatives have shown promising results against chloroquine-resistant strains of Plasmodium falciparum, suggesting potential applications in the treatment of malaria (Hadanu et al., 2012).
Corrosion Inhibition
Recent research has explored the use of dihydrothieno[2,3-c]isoquinolines, related to the compound , as corrosion inhibitors. These compounds were tested on mild steel in sulfuric acid solutions and showed effective corrosion inhibition properties, suggesting their potential application in industrial settings (Marae et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-acetyl-8-[[2-(trifluoromethyl)phenyl]methoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-11(24)13-6-8-16(18-14(13)7-9-17(25)23-18)26-10-12-4-2-3-5-15(12)19(20,21)22/h2-9H,10H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJVVNPSBQYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



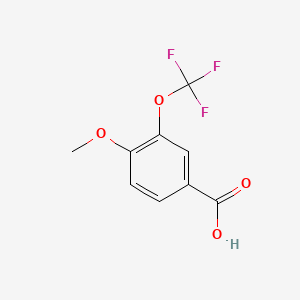
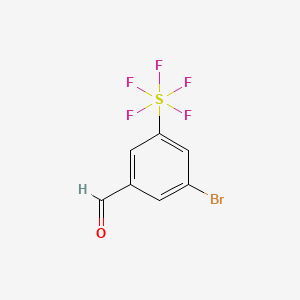
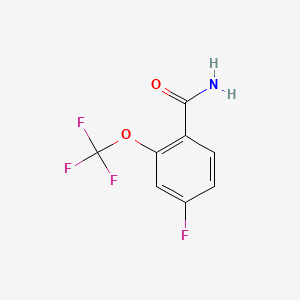
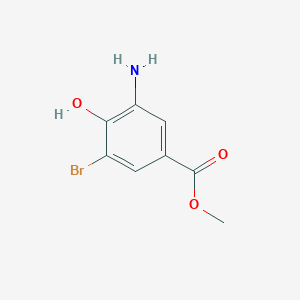
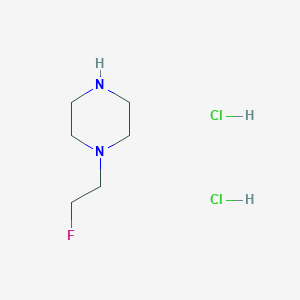
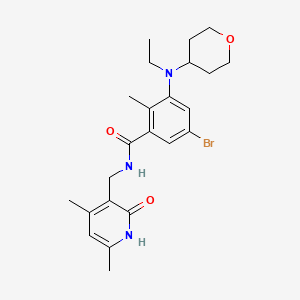
![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)

![Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444590.png)


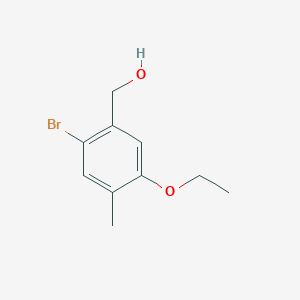
![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)
